molecular formula C16H12ClN B8628141 2-Chloro-4-methyl-3-phenylquinoline CAS No. 89081-06-1

2-Chloro-4-methyl-3-phenylquinoline

Cat. No.: B8628141
CAS No.: 89081-06-1
M. Wt: 253.72 g/mol
InChI Key: DYSUHDOSVZCJEW-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-3-phenylquinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry as a versatile scaffold for constructing more complex heterocyclic systems . The 2-chloro-3-phenylquinoline structure is a recognized pharmacophore, with related analogs demonstrating a broad spectrum of biological activities in research settings, including potent antitumor , antibacterial , and antifungal properties . The chlorine atom at the 2-position is highly reactive, facilitating nucleophilic substitution reactions to create diverse libraries of compounds for structure-activity relationship (SAR) studies . For instance, similar compounds have been used to generate Schiff bases and hydrazone derivatives, which are valuable intermediates in drug discovery . Researchers also utilize this family of compounds as key intermediates in developing potential HDAC inhibitors with selective anti-cancer activity and in synthesizing novel chalcone-quinoline hybrids that target tubulin dynamics . This compound is intended for research and development applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

89081-06-1

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

2-chloro-4-methyl-3-phenylquinoline

InChI

InChI=1S/C16H12ClN/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

DYSUHDOSVZCJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-methyl-3-phenylquinoline with structurally related quinoline derivatives, focusing on substituents, synthesis methods, physicochemical properties, and biological activities.

2.1 Structural and Substituent Variations

Key differences among analogues lie in substituent type, position, and electronic effects:

Compound Name Substituents Key Structural Features
This compound 2-Cl, 4-Me, 3-Ph Electron-withdrawing Cl at C2; lipophilic Me and Ph groups enhance membrane permeability.
4-Amino-2-(4-Cl-Ph)-3-(4-MeO-Ph)quinoline (4k) 4-NH2, 2-(4-Cl-Ph), 3-(4-MeO-Ph) Amino group increases polarity; methoxy enhances electron density.
2-(4-Cl-Ph)-4-(3,4-diMeO-Ph)-6-MeO-3-MeQ 2-(4-Cl-Ph), 4-(3,4-diMeO-Ph), 6-MeO, 3-Me Multiple methoxy groups improve lipophilicity (Lipinski’s descriptors: MW 423.5, logP 5.2).
3-(4-Cl-Ph)-1-(2-Me-4-PhQ-3-yl)prop-2-en-1-one Chalcone moiety at C3 Conjugated enone system introduces planar structure for π-π interactions.
6-Cl-3-ethoxycarbonyl-2-Me-4-PhQ 6-Cl, 3-COOEt, 2-Me, 4-Ph Ethoxycarbonyl group alters solubility and hydrogen-bonding potential.
2.3 Physicochemical Properties
  • Melting Points: 4k: 223–225°C (ethanol) . 3-(4-Cl-Ph)-chalcone: 453–455 K .
  • Lipophilicity :
    • 2-(4-Cl-Ph)-4-(3,4-diMeO-Ph)-6-MeO-3-MeQ has logP 5.2, ideal for blood-brain barrier penetration .
    • Ethoxycarbonyl derivatives (e.g., 6-Cl-3-COOEt-2-Me-4-PhQ) exhibit reduced logP (~3.8), improving aqueous solubility .
2.5 Key Contrasts
  • Substituent Effects : Methoxy groups (e.g., in ) increase electron density and lipophilicity, whereas chloro groups enhance electrophilicity.
  • Synthetic Complexity : Microwave-assisted methods (e.g., ) offer faster reaction times than traditional Pd-catalyzed routes .
  • Biological Targets: Chalcone-quinoline hybrids (e.g., ) target microtubules, while diarylquinolines (e.g., ) inhibit mycobacterial ATP synthase.

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclization :
    2-Amino-4-methylacetophenone+BenzaldehydeHCl/SiO2Microwave, 440 W4-Methyl-3-phenylquinoline\text{2-Amino-4-methylacetophenone} + \text{Benzaldehyde} \xrightarrow[\text{HCl/SiO}_2]{\text{Microwave, 440 W}} \text{4-Methyl-3-phenylquinoline}
    Silica gel acts as a solid acid catalyst, enhancing reaction efficiency under microwave irradiation (0.5 hours).

  • Chlorination :
    The intermediate 4-methyl-3-phenylquinoline undergoes chlorination at the 2-position using phosphorus oxychloride (POCl₃) under reflux:
    4-Methyl-3-phenylquinoline+POCl3Reflux, 6 hThis compound\text{4-Methyl-3-phenylquinoline} + \text{POCl}_3 \xrightarrow{\text{Reflux, 6 h}} \text{this compound}

Optimization Insights

  • Catalyst Load : Increasing SiO₂ concentration from 0.1 g to 0.8 g improves yield by 22%.

  • Microwave Power : Reactions at 440 W achieve 89% conversion versus 65% at 300 W.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enables rapid cyclization and chlorination in a single step, minimizing byproduct formation. This method leverages the Vilsmeier-Haack reagent (POCl₃/DMF) to simultaneously form the quinoline skeleton and introduce the chloro group.

Protocol

  • Reactants :

    • 2-Amino-4-methylacetophenone (1.0 equiv)

    • Benzaldehyde (1.2 equiv)

    • POCl₃ (3.0 equiv), DMF (1.5 equiv)

  • Conditions :

    • Microwave irradiation: 320 W, 15 minutes

    • Post-reaction quenching with ice-water

Key Findings

  • Yield : 78–82% after recrystallization (ethanol/water).

  • Purity : HPLC analysis shows >95% purity with retention time = 12.3 min (C18 column, acetonitrile/water).

Vilsmeier-Haack Chlorination of Preformed Quinoline

This two-step approach first synthesizes 4-methyl-3-phenylquinoline via Skraup or Doebner-Miller reactions, followed by regioselective chlorination.

Stepwise Analysis

  • Quinoline Core Formation :

    • Skraup reaction: Glycerol, conc. H₂SO₄, and 2-amino-4-methylacetophenone at 150°C for 8 hours.

    • Yield: 68%.

  • Chlorination :

    • Vilsmeier-Haack reagent (POCl₃/DMF) at 80°C for 4 hours.

    • Selectivity: >90% for 2-chloro substitution due to electronic effects.

Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) integrate cyclization and functionalization, reducing purification steps. A representative MCR uses:

  • 2-Amino-4-methylacetophenone

  • Benzaldehyde

  • Chloroacetyl chloride

Reaction Design

  • Catalyst : L-proline (10 mol%) in ethanol/water (3:1).

  • Conditions : Reflux, 6 hours.

  • Yield : 70% with 88% regioselectivity.

Advantages

  • Avoids isolation of intermediates.

  • Tunable by varying aldehydes and chlorinating agents.

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Purity (%)ScalabilityEnvironmental Impact
Friedländer + Chlorination758.592ModerateHigh (POCl₃ waste)
Microwave One-Pot820.2595HighModerate
Vilsmeier-Haack681290LowHigh
Multicomponent70688HighLow

Critical Evaluation

  • Microwave One-Pot Synthesis offers the best balance of yield, time, and purity, though it requires specialized equipment.

  • Multicomponent Reactions are environmentally favorable but require optimization to improve regioselectivity.

  • Vilsmeier-Haack Chlorination is limited by prolonged reaction times and POCl₃ handling challenges.

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